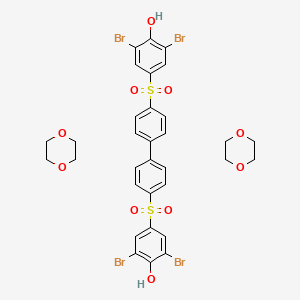
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2)
Descripción general
Descripción
4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), commonly known as BPS, is a synthetic compound used in scientific research. BPS is a derivative of bisphenol A (BPA) and is often used as a replacement for BPA due to its similar chemical properties. BPS is widely used in various fields of research, including biochemistry, physiology, and toxicology.
Mecanismo De Acción
BPS is believed to act as an endocrine disruptor by binding to estrogen receptors in the body. This binding can interfere with the normal functioning of estrogen, which can lead to adverse health effects.
Biochemical and Physiological Effects:
Studies have shown that BPS exposure can lead to a range of biochemical and physiological effects. These effects include changes in gene expression, alterations in hormone levels, and disruption of reproductive function. BPS exposure has also been linked to increased risk of obesity, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPS in lab experiments is that it is a more stable compound than 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2), which can degrade over time. BPS is also less likely to leach from plastic containers, which can lead to contamination of experimental samples. However, one limitation of using BPS is that it is still a relatively new compound, and its long-term health effects are not yet fully understood.
Direcciones Futuras
There are several areas of future research that could be explored in relation to BPS. One important area is the potential health effects of chronic low-level exposure to BPS, which is a common occurrence in the general population. Another area of research is the potential for BPS to act as an endocrine disruptor in non-human species, which could have implications for environmental health. Additionally, more research is needed to understand the mechanisms by which BPS exerts its effects on biological systems.
Aplicaciones Científicas De Investigación
BPS is widely used in scientific research as a tool to study the effects of endocrine disruptors on biological systems. Endocrine disruptors are chemicals that interfere with the normal functioning of hormones in the body, which can lead to adverse health effects. BPS is often used as a substitute for 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) in research studies to investigate the potential health effects of 4,4'-(4,4'-biphenyldiyldisulfonyl)bis(2,6-dibromophenol) - 1,4-dioxane (1:2) exposure.
Propiedades
IUPAC Name |
2,6-dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br4O6S2.2C4H8O2/c25-19-9-17(10-20(26)23(19)29)35(31,32)15-5-1-13(2-6-15)14-3-7-16(8-4-14)36(33,34)18-11-21(27)24(30)22(28)12-18;2*1-2-6-4-3-5-1/h1-12,29-30H;2*1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCFHAVZCFZLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1COCCO1.C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)C4=CC(=C(C(=C4)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Br4O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B3823188.png)
![[(6-nitro-1,3-benzodioxol-5-yl)hydrazono]malononitrile](/img/structure/B3823195.png)
![diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate diethanedioate](/img/structure/B3823199.png)
![N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide oxalate](/img/structure/B3823205.png)
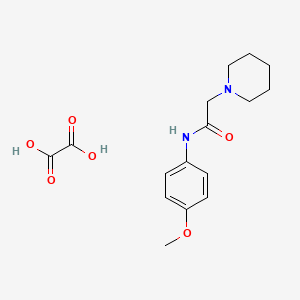
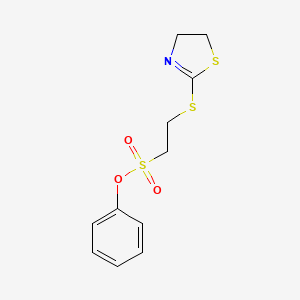
![phenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate](/img/structure/B3823248.png)
![5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B3823249.png)
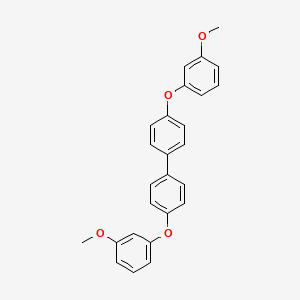
![N-[1-(benzylamino)-2,2-dichloroethyl]benzamide](/img/structure/B3823283.png)
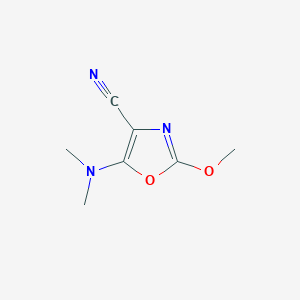
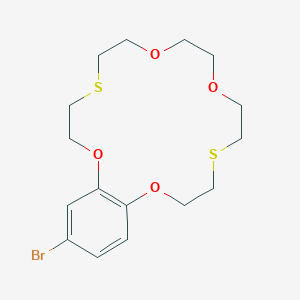
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3823292.png)
![N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B3823298.png)